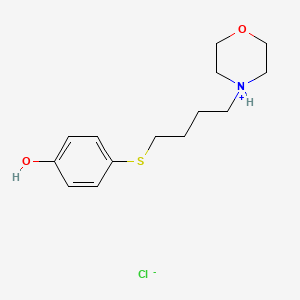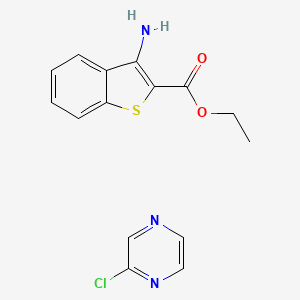![molecular formula C21H22F3NO2 B8063337 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester CAS No. 915390-53-3](/img/structure/B8063337.png)
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester
Übersicht
Beschreibung
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring is carried out using benzyl halides in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl halides under suitable conditions to introduce the trifluoromethylphenyl group.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzyl and trifluoromethylphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated reagents and bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to understand its effects on biological systems and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability. The benzyl and pyrrolidine moieties contribute to the overall pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
Ethyl 1-benzyl-4-[3-(methyl)phenyl]pyrrolidine-3-carboxylate: The methyl group is less electronegative compared to the trifluoromethyl group, affecting the compound’s properties.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly interesting for applications requiring high binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
ethyl 1-benzyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-2-27-20(26)19-14-25(12-15-7-4-3-5-8-15)13-18(19)16-9-6-10-17(11-16)21(22,23)24/h3-11,18-19H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWJACHNRDIRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139813 | |
| Record name | Ethyl 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915390-53-3 | |
| Record name | Ethyl 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915390-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


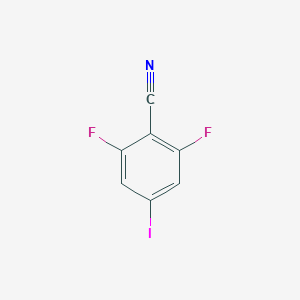
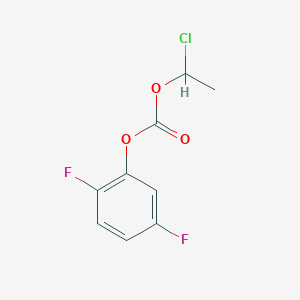
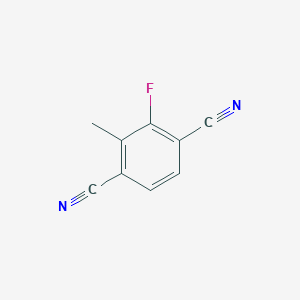
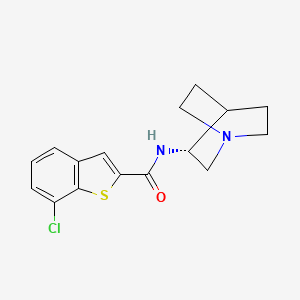
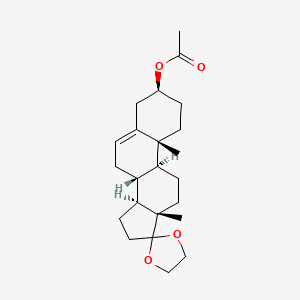
![(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid](/img/structure/B8063303.png)
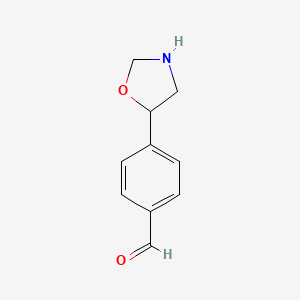
![9-Bromo-6-methylidene-5,11-dihydrobenzo[b][1,4]benzodiazepine](/img/structure/B8063313.png)
